tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
Description
Chemical Structure and Properties
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride (CAS: 1070968-08-9) is a chiral pyrrolidine derivative with the molecular formula C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol . The compound features:
- A pyrrolidine ring (5-membered secondary amine).
- A tert-butoxycarbonyl (Boc) protecting group on the methylamine side chain.
- A hydrochloride salt form, enhancing solubility and stability.
Applications
This compound is a critical intermediate in pharmaceutical synthesis, particularly for introducing chiral amine motifs into drug candidates. Its Boc group facilitates selective deprotection under acidic conditions, enabling controlled functionalization .
Properties
IUPAC Name |
tert-butyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIPBKSPZRMDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662440 | |
| Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-71-9 | |
| Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The primary synthetic strategy for tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride involves the protection of the pyrrolidin-2-ylmethyl amine group using a tert-butyl carbamate protecting group (Boc group). This is typically achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions.
- Starting material: (S)-pyrrolidin-2-ylmethyl amine or its derivatives.
- Protecting agent: Di-tert-butyl dicarbonate (Boc₂O).
- Solvent: Commonly tetrahydrofuran (THF) or dimethylformamide (DMF).
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
- Temperature: Room temperature to slightly elevated (up to 50°C).
- Reaction time: Several hours to overnight stirring.
This reaction forms the tert-butyl carbamate protecting group on the nitrogen of the pyrrolidine ring, yielding the Boc-protected intermediate which is then converted to the hydrochloride salt form by treatment with hydrochloric acid or HCl gas.
Detailed Experimental Procedures and Yields
Several experimental procedures have been reported with variations in reagents and conditions to optimize yield and purity:
| Yield (%) | Reaction Conditions | Experimental Notes |
|---|---|---|
| 100% | Reaction of (R)-2-N-BOC-aminomethyl pyrrolidine with compound 101 using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and benzotriazol-1-ol in THF for 16 hours | After reaction, aqueous NaHCO₃ was added, extraction with ethyl acetate, washing with NH₄Cl and brine, drying over MgSO₄, filtration, and solvent removal under reduced pressure yielded a white solid product with full conversion. |
| 28% | Microwave-assisted reaction of (R)-Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester with 4-bromopyridine hydrochloride in presence of 10% NaOH and 1,4-dioxane at 130°C under 150 psi for 25 minutes, followed by stirring at 70°C overnight | Post-reaction treatment involved acidification with HCl, neutralization, extraction with dichloromethane, drying, and concentration to isolate the product. |
| Not specified | Reaction with N-ethyl-N,N-diisopropylamine in 1,4-dioxane at 120°C under microwave irradiation for 0.3 hours | This method utilizes microwave-assisted synthesis to reduce reaction time and improve efficiency. |
Industrial Scale and Process Optimization
For industrial production, the synthetic route remains fundamentally similar but incorporates process intensification techniques such as:
- Continuous flow reactors: To improve control over reaction parameters and scalability.
- Automated reagent addition: Enhances reproducibility and safety.
- Purification: Crystallization and chromatographic techniques are employed to achieve high purity suitable for pharmaceutical applications.
Preparation of Hydrochloride Salt Form
The hydrochloride salt is typically prepared by:
- Dissolving the Boc-protected amine in an appropriate solvent (e.g., ethyl acetate or dichloromethane).
- Adding hydrochloric acid in a controlled manner (either as gas or aqueous solution).
- Precipitation or crystallization of the hydrochloride salt.
- Filtration and drying under vacuum.
This step ensures enhanced stability and solubility of the compound for further applications.
Stock Solution Preparation for Research Use
For biological and chemical research, this compound stock solutions are prepared at various molarities by dissolving precise amounts of the compound in solvents such as DMSO, PEG300, Tween 80, or corn oil. The preparation involves careful stepwise addition of solvents to maintain solution clarity, often aided by vortexing, ultrasound, or mild heating.
| Stock Solution Preparation (Example) | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM solution volume (mL) | 4.224 | 21.1202 | 42.2404 |
| 5 mM solution volume (mL) | 0.8448 | 4.224 | 8.4481 |
| 10 mM solution volume (mL) | 0.4224 | 2.112 | 4.224 |
Note: Solutions are prepared by dissolving the compound in DMSO first, followed by gradual addition of co-solvents to maintain clarity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | (S)- or (R)-pyrrolidin-2-ylmethyl amine |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvents | THF, DMF, 1,4-dioxane |
| Base | Sodium hydride, potassium carbonate |
| Temperature | Room temperature to 130°C (microwave) |
| Reaction Time | 0.3 to 16 hours |
| Purification | Extraction, crystallization, chromatography |
| Salt Formation | HCl treatment to form hydrochloride salt |
| Yield Range | 28% to 100% depending on method |
Research Findings and Notes
- Microwave-assisted synthesis significantly reduces reaction time while maintaining acceptable yields.
- Use of carbodiimide coupling agents (e.g., 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride) and additives like benzotriazol-1-ol improves coupling efficiency.
- The hydrochloride salt form enhances solubility and stability, crucial for biological assays.
- Careful solvent selection and stepwise addition are critical for preparing clear stock solutions for in vivo and in vitro studies.
This comprehensive overview provides a professional and authoritative insight into the preparation methods of this compound, supported by detailed experimental data and practical considerations for both laboratory and industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Chemistry
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride serves as an essential building block in the synthesis of complex organic molecules. It is frequently utilized in reaction pathways to create various derivatives and intermediates used in pharmaceuticals and agrochemicals. Its structural features allow for diverse chemical transformations, including oxidation, reduction, and substitution reactions.
Synthetic Routes
The synthesis typically involves the reaction of tert-butyl carbamate with pyrrolidine in the presence of a base under controlled conditions. This process ensures high yields and purity, making it suitable for both laboratory and industrial applications.
Biological Research Applications
Enzyme Interaction Studies
In biological contexts, this compound is employed to study enzyme interactions and protein modifications. It acts as a probe to investigate biochemical pathways, particularly in understanding how certain enzymes function within cellular processes.
Pharmacological Investigations
Research has indicated that this compound exhibits potential pharmacological properties. Notably, it has been explored for its ability to inhibit butyrylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. This inhibition could lead to therapeutic advancements in treating such conditions.
Medicinal Chemistry Applications
Therapeutic Agent Precursor
The compound is being investigated as a precursor in the synthesis of therapeutic agents. Its unique structure allows for modifications that can enhance biological activity or target specific diseases more effectively .
Case Studies on Biological Activity
- Dual-Target Receptor Activity : A study synthesized a racemic mixture from tert-butyl (pyrrolidin-2-ylmethyl)carbamate and evaluated its effects on mu-opioid receptors and dopamine D3 receptors. The findings suggested potential dual-target effects beneficial for pain management and addiction therapies.
- Proapoptotic Activity : In vitro experiments demonstrated that derivatives of this compound exhibited significant proapoptotic activity against cancer cell lines at low concentrations. For instance, one derivative induced late apoptosis in A549 lung cancer cells with an efficacy rate of 42%.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits butyrylcholinesterase | |
| Cytotoxic Activity | Induces apoptosis in cancer cell lines | |
| Dual-Target Activity | Affects mu-opioid and dopamine D3 receptors | |
| Proapoptotic Effects | Significant activity against A549 cells |
Industrial Applications
In the industrial sector, this compound is utilized for producing specialty chemicals and materials due to its reactivity and versatility. Its applications extend to the development of agrochemicals and other fine chemicals that require specific functional groups for enhanced performance .
Mechanism of Action
The mechanism of action of tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Key Structural Variants and Their Impact
The table below highlights critical differences between tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride and analogous compounds:
Functional and Reactivity Differences
Boc vs. Benzyl Protecting Groups :
Salt Forms :
- Ring Size and Substituent Position: Azetidine (4-membered) derivatives (e.g., 67376-94-7) display higher ring strain and altered nucleophilicity compared to pyrrolidines . 3-yl vs. 2-yl substitution (e.g., 122536-76-9 vs.
Toxicity and Handling
Biological Activity
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, also known as (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, is a compound of increasing interest in medicinal chemistry due to its biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a tert-butyl group and a carbamate moiety. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The structure allows it to mimic natural substrates, facilitating binding to active sites and modulating biological activity. This interaction can lead to either inhibition or activation of the target depending on the context .
1. Antidepressant Effects
Research has indicated that pyrrolidine-based compounds, including this compound, may exhibit antidepressant properties by modulating neurotransmitter systems. This suggests potential therapeutic applications in treating mood disorders.
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown promise in inhibiting butyrylcholinesterase, an enzyme associated with neurodegenerative diseases. This inhibition could be beneficial in developing treatments for conditions like Alzheimer's disease .
3. Cytotoxic Activity
Recent studies have demonstrated the cytotoxic effects of related compounds on cancer cell lines. For example, derivatives of pyrrolidine compounds have been tested for their ability to induce apoptosis in various cancer cells, including A549 (lung cancer) and HCT116 (colon cancer). These studies suggest that this compound may have similar anticancer properties .
Case Studies
- Dual-Target Receptor Activity : A study synthesized a racemic mixture starting from tert-butyl (pyrrolidin-2-ylmethyl)carbamate and evaluated its activity on mu-opioid receptors and dopamine D3 receptors. The findings indicated potential dual-target effects that could be harnessed for pain management and addiction therapies .
- Proapoptotic Activity : In vitro experiments demonstrated that certain derivatives exhibited significant proapoptotic activity against cancer cell lines at low concentrations. For instance, one derivative induced late apoptosis in A549 cells with an efficacy rate of 42% .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride in academic laboratories?
- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine-derived amine, followed by salt formation with hydrochloric acid. For example, the amine group in pyrrolidin-2-ylmethylamine can be protected using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. The resulting Boc-protected intermediate is then treated with HCl (e.g., 4M HCl in dioxane) to yield the hydrochloride salt. Purification via recrystallization or column chromatography is recommended to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm functional groups and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity.
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (, MW ≈ 260.76 g/mol) .
- X-Ray Crystallography : For absolute configuration determination, employ SHELXL for refinement and validation of crystallographic data .
Q. What safety protocols are critical when handling this compound?
- Safety Measures :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for solvent handling.
- First Aid : In case of skin/eye contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention.
- Incompatibilities : Avoid strong oxidizing agents and bases due to potential decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
- Crystallographic Refinement :
- Use SHELXL for high-resolution refinement, adjusting parameters like hydrogen atom placement and thermal displacement.
- Validate using R-factor convergence () and check for twinning with the TWIN command in SHELX.
- Cross-validate with spectroscopic data (NMR, IR) to confirm bond lengths/angles .
Q. What strategies optimize reaction yield during Boc protection and HCl salt formation?
- Optimization Parameters :
- Stoichiometry : Use 1.2 equivalents of Boc anhydride to ensure complete amine protection.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate Boc activation.
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., tert-butyl carbamate hydrolysis).
- Workup : Extract unreacted reagents with ethyl acetate/water partitions to improve purity .
Q. How does the hydrochloride salt form influence stability and solubility in aqueous vs. organic solvents?
- Stability Studies :
- Hygroscopicity : The hydrochloride salt is hygroscopic; store under desiccation (e.g., in a vacuum-sealed container with silica gel).
- Solubility : Highly soluble in polar solvents (water, methanol) but poorly soluble in nonpolar solvents (hexane). Adjust pH to >7.0 to regenerate the free base.
- Degradation Pathways : Monitor for HCl liberation under high humidity using Karl Fischer titration .
Q. What computational methods predict the reactivity of intermediates in the synthesis pathway?
- In Silico Modeling :
- Density Functional Theory (DFT) : Calculate transition-state energies for Boc protection steps using Gaussian or ORCA software.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DCM).
- Retrosynthetic Analysis : Use tools like Reaxys to identify alternative pathways for pyrrolidine functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
